3-{3-[4-(2,3-dimethylphenyl)piperazino]-3-oxopropyl}-1,2,3-benzotriazin-4(3H)-one
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Overview
Description
3-{3-[4-(2,3-dimethylphenyl)piperazino]-3-oxopropyl}-1,2,3-benzotriazin-4(3H)-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a benzotriazinone core structure, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the piperazine moiety further enhances its pharmacological potential, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-[4-(2,3-dimethylphenyl)piperazino]-3-oxopropyl}-1,2,3-benzotriazin-4(3H)-one typically involves multi-step organic reactions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines, which can be further deprotected and cyclized to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve parallel solid-phase synthesis or photocatalytic synthesis, which are efficient and scalable methods for producing large quantities of heterocyclic compounds . These methods ensure high yields and purity, making them suitable for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
3-{3-[4-(2,3-dimethylphenyl)piperazino]-3-oxopropyl}-1,2,3-benzotriazin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the piperazine moiety, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-{3-[4-(2,3-dimethylphenyl)piperazino]-3-oxopropyl}-1,2,3-benzotriazin-4(3H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor antagonist.
Medicine: Investigated for its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-{3-[4-(2,3-dimethylphenyl)piperazino]-3-oxopropyl}-1,2,3-benzotriazin-4(3H)-one involves its interaction with specific molecular targets and pathways. The piperazine moiety is known to interact with neurotransmitter receptors, while the benzotriazinone core may inhibit certain enzymes or proteins involved in disease pathways . These interactions can lead to various biological effects, such as modulation of signal transduction pathways or inhibition of cell proliferation.
Comparison with Similar Compounds
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: Known for its antibacterial activity and use as a dopamine and serotonin antagonist.
4-(2,3-Dimethylphenyl)-1-piperazinecarbaldehyde: Used in the synthesis of various pharmaceuticals and exhibits similar biological activities.
Uniqueness
3-{3-[4-(2,3-dimethylphenyl)piperazino]-3-oxopropyl}-1,2,3-benzotriazin-4(3H)-one is unique due to its combination of a benzotriazinone core and a piperazine moiety, which provides a distinct set of chemical and biological properties. This combination enhances its potential as a versatile compound in medicinal chemistry and drug development.
Properties
Molecular Formula |
C22H25N5O2 |
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Molecular Weight |
391.5 g/mol |
IUPAC Name |
3-[3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl]-1,2,3-benzotriazin-4-one |
InChI |
InChI=1S/C22H25N5O2/c1-16-6-5-9-20(17(16)2)25-12-14-26(15-13-25)21(28)10-11-27-22(29)18-7-3-4-8-19(18)23-24-27/h3-9H,10-15H2,1-2H3 |
InChI Key |
UZGKBBOXCWFUAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)CCN3C(=O)C4=CC=CC=C4N=N3)C |
Origin of Product |
United States |
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